1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol
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Overview
Description
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of pyridine-3-boronic acid, which undergoes a coupling reaction with pyrrolidine in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one.
Reduction: Formation of 1-(6-(Pyrrolidin-1-yl)piperidin-3-yl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(6-(Pyrrolidin-1-yl)-2-chloropyridin-3-yl)propan-1-ol.
Scientific Research Applications
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, modulating their activity. This compound may also influence signaling pathways by altering the conformation of target proteins, thereby affecting downstream biological processes .
Comparison with Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-ol: Shares the pyrrolidine and propanol moieties but lacks the pyridine ring.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains the pyrrolidine and pyridine rings but has a boronic acid group instead of the propanol moiety.
2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one: Features similar functional groups but with additional amino and hydroxy groups.
Uniqueness: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its combination of the pyrrolidine and pyridine rings with a propanol group. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(6-pyrrolidin-1-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C12H18N2O/c1-2-11(15)10-5-6-12(13-9-10)14-7-3-4-8-14/h5-6,9,11,15H,2-4,7-8H2,1H3 |
InChI Key |
VVRSJRZPMBOKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)N2CCCC2)O |
Origin of Product |
United States |
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